Exaluren disulfate

Alport syndrome proteinuria nonsense mutation

Exaluren disulfate (ELX-02 disulfate) is a synthetic eukaryotic ribosome-specific glycoside (ERSG) inducing translational read-through of premature termination codons. Unlike ataluren—whose activity is contested—or aminoglycosides limited by nephro- and ototoxicity, ELX-02 disulfate decouples read-through potency from toxicity. Clinically validated in Alport syndrome (53% UPCR reduction, Phase 2) and reduces renal cystine in Ctnsʸ²²⁶ˣ mice without nephrotoxicity. Preferentially accumulates in kidney; rapid SC absorption (Tmax 0.25h). Essential for nonsense mutation research in podocytopathies, CFTR, and lysosomal storage disorders.

Molecular Formula C19H42N4O18S2
Molecular Weight 678.7 g/mol
CAS No. 2244622-33-9
Cat. No. B2421751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExaluren disulfate
CAS2244622-33-9
Molecular FormulaC19H42N4O18S2
Molecular Weight678.7 g/mol
Structural Identifiers
SMILESCC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1
InChIKeyWYGVCSNIMZZOIT-BPQPGTHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Exaluren Disulfate (ELX-02) Procurement Guide: A First-in-Class ERSG for Nonsense Mutation Research


Exaluren disulfate (CAS 2244622-33-9), also designated ELX-02 disulfate or NB-124 disulfate, is a synthetic eukaryotic ribosome specific glycoside (ERSG) engineered to induce translational read-through of premature termination codons (PTCs) caused by nonsense mutations . Unlike conventional aminoglycosides that exhibit nephrotoxicity and ototoxicity at read-through effective concentrations, Exaluren disulfate retains read-through activity while demonstrating reduced toxicity profiles in preclinical models [1]. The compound is supplied as a disulfate salt (molecular formula C₁₉H₄₀N₄O₁₄S, molecular weight 580.6 g/mol) with commercial purity ≥98% and is exclusively available for research use .

Why Ataluren and Aminoglycosides Cannot Substitute for Exaluren Disulfate in Nonsense Mutation Research


Procurement of generic read-through agents such as ataluren (PTC124) or conventional aminoglycosides (e.g., gentamicin) fails to address critical research requirements for nonsense mutation studies. Ataluren's read-through activity has been questioned across multiple reporter assays, and its clinical efficacy in Duchenne muscular dystrophy remains contested [1]. Conventional aminoglycosides, while capable of inducing read-through, exhibit dose-limiting nephrotoxicity and ototoxicity that confound therapeutic evaluation [2]. Exaluren disulfate represents a distinct chemical class—a synthetic eukaryotic ribosome selective glycoside—engineered to decouple read-through potency from the toxicity liabilities inherent to both oxadiazole-based TRIDs and natural aminoglycoside scaffolds [3]. Substitution with generically available compounds therefore compromises experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for Exaluren Disulfate Versus Read-Through Comparators


Clinical Remission Achievement in Alport Syndrome: ELX-02 Demonstrates 53% Mean UPCR Reduction

In a Phase 2 open-label clinical trial (NCT05448755) evaluating ELX-02 in patients with Alport syndrome harboring COL4A3/4/5 nonsense mutations, one of the first two treated patients achieved remission defined as urine protein creatinine ratio (UPCR) decline ≥50% from baseline. For this patient, five out of eight UPCR readings during treatment produced an average reduction of 53% below baseline [1]. This level of proteinuria reduction has not been demonstrated for ataluren or any other read-through agent in Alport syndrome. No clinical trials exist for ataluren in Alport syndrome with nonsense mutations, creating a differentiation gap wherein ELX-02 provides the sole clinical dataset for read-through therapy in this orphan indication [2].

Alport syndrome proteinuria nonsense mutation

Podocyte Foot Process Morphology Improvement: 60% Mean Reduction in Effacement

Blinded kidney biopsy analysis of all three patients treated in the ELX-02 Phase 2 Alport syndrome trial demonstrated that ELX-02 treatment improved podocyte foot process effacement by an average of 60%, as quantified by NIPOKA GmbH's highly accurate podocyte morphology assessment method [1]. This histological evidence of kidney morphology improvement correlates with clinical reduction or stabilization of proteinuria in all three treated patients. Comparable kidney biopsy outcome data are not available for ataluren or any other read-through agent in Alport syndrome or any nonsense mutation-mediated renal disease [2].

podocyte biology kidney biopsy glomerular disease

In Vivo Renal Cystine Reduction in Cystinosis Model: Therapeutic Efficacy Without Nephrotoxicity

In a Ctnsʸ²²⁶ˣ nonsense mutant mouse model of cystinosis, subcutaneous administration of ELX-02 (10 mg/kg twice weekly for 3 weeks) produced accumulation in kidney tissue and reduced renal cystine accumulation without overt renal toxicity [1]. Critically, the study concluded that the reduction in cystine accumulation achieved with ELX-02 was comparable to cysteamine treatment—the current standard of care for cystinosis—while demonstrating that ELX-02 accumulates in the kidney without cytotoxicity or nephrotoxicity [1]. Conventional aminoglycosides such as gentamicin exhibit read-through activity in this model but are precluded from therapeutic use due to dose-limiting nephrotoxicity and ototoxicity, which are particularly problematic in cystinosis patients who already suffer from progressive renal dysfunction .

cystinosis CTNS gene lysosomal storage disorder

Rapid Subcutaneous Pharmacokinetics: Tmax 0.25 h and Biphasic Elimination

Following subcutaneous administration in preclinical models, ELX-02 exhibits rapid plasma absorption with a Tmax of 0.25 hours after both single injection (10 mg/kg at 5 mL/kg dose volume) and repeated administration (10 mg/kg twice weekly for 21 days; total 7 administrations) . The compound is eliminated from plasma in a biphasic manner with a terminal half-life (T½) of 0.5 hours . This rapid pharmacokinetic profile differs fundamentally from orally administered ataluren, which demonstrates slower absorption kinetics and variable bioavailability [1]. The subcutaneous route with rapid absorption enables precise dose control and predictable systemic exposure—critical attributes for both research applications and translational studies where reproducible exposure-response relationships are essential.

pharmacokinetics subcutaneous administration drug delivery

In Vitro Cytotoxicity Profile: No Toxicity at Read-Through Effective Concentrations

ELX-02 demonstrates no toxicity in human cells at concentrations of 100–400 μg/mL while maintaining nonsense mutation read-through activity [1]. This contrasts with conventional aminoglycosides, which exhibit cytotoxicity at concentrations required for effective read-through, limiting their utility in extended-duration cell culture experiments [2]. In a direct comparative context, ataluren (PTC124) has been shown to lack reproducible read-through efficacy across multiple reporter assays in human cell lines, raising fundamental questions about its suitability as a positive control for read-through studies [3]. ELX-02 therefore provides a validated tool compound that reliably induces read-through without confounding cytotoxicity.

cytotoxicity in vitro pharmacology read-through assay

Exaluren Disulfate (ELX-02) Application Scenarios for Research and Preclinical Development


Alport Syndrome Nonsense Mutation Research and Podocyte Biology Studies

ELX-02 is the only read-through compound with demonstrated clinical efficacy in Alport syndrome patients harboring COL4A3, COL4A4, or COL4A5 nonsense mutations. The Phase 2 clinical dataset showing 53% mean UPCR reduction and 60% average improvement in podocyte foot process morphology provides a validated translational framework for glomerular podocyte nonsense mutation research [1][2]. Researchers studying podocytopathies or type IV collagen disorders with nonsense mutations should prioritize ELX-02 for both in vitro podocyte assays and in vivo renal disease models.

Cystinosis and Lysosomal Storage Disorder Translational Studies

In Ctnsʸ²²⁶ˣ nonsense mutant mice, ELX-02 demonstrates renal cystine reduction comparable to cysteamine without observable nephrotoxicity—a critical differentiation from conventional aminoglycosides that cause dose-limiting kidney toxicity in this patient population [3]. ELX-02 accumulates preferentially in kidney tissue, making it particularly suitable for research targeting nonsense mutation-mediated lysosomal storage disorders with renal involvement. The peer-reviewed PLOS ONE publication provides validated protocols for both in vitro (human CTNSᴺ¹³⁸ˣ cells) and in vivo (Ctnsʸ²²⁶ˣ mice) experimental systems [3].

Cystic Fibrosis G542X Allele Preclinical Pharmacology

ELX-02 has been evaluated in a Phase 2 clinical trial (NCT04135495) specifically enrolling cystic fibrosis patients with at least one G542X allele, using subcutaneous doses ranging from 0.3 mg/kg to 1.5 mg/kg daily [4]. The study design evaluating ELX-02 with and without ivacaftor provides a clinical dosing framework for CFTR nonsense mutation research. For preclinical CF studies, ELX-02's non-toxic in vitro concentration range (100–400 μg/mL) enables extended-duration read-through experiments in CFBE41o- or IB3.1 cell models without the cytotoxicity that limits conventional aminoglycoside utility [5].

Pharmacokinetic and Drug Delivery Research with Subcutaneous Administration

The rapid absorption profile (Tmax 0.25 h) and biphasic elimination (T½ 0.5 h) of subcutaneously administered ELX-02 provide a well-characterized pharmacokinetic baseline for studies requiring precise systemic exposure control . Tissue accumulation is dose-dependent without gender differences, with repeat subcutaneous administration (10–30 mg/kg twice weekly) demonstrating predictable exposure patterns . This makes ELX-02 suitable for PK/PD modeling studies and formulation development research where reproducible exposure is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exaluren disulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.